molecular formula C12H14O3 B1302090 Ethyl 3,4-dimethylbenzoylformate CAS No. 80120-32-7

Ethyl 3,4-dimethylbenzoylformate

Cat. No.: B1302090
CAS No.: 80120-32-7
M. Wt: 206.24 g/mol
InChI Key: DGERUSYBAJJOPC-UHFFFAOYSA-N
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Description

Ethyl 3,4-dimethylbenzoylformate is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by its benzoylformate structure, which includes an ethyl ester group and two methyl groups attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,4-dimethylbenzoylformate can be synthesized through various organic reactions. One common method involves the esterification of 3,4-dimethylbenzoylformic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-dimethylbenzoylformate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3,4-dimethylbenzoylformate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3,4-dimethylbenzoylformate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. These interactions often involve the formation of transient intermediates and the transfer of functional groups, leading to the formation of new products .

Comparison with Similar Compounds

Ethyl 3,4-dimethylbenzoylformate can be compared to other benzoylformate derivatives, such as:

This compound is unique due to the presence of both methyl groups on the benzene ring, which can influence its chemical behavior and reactivity in various reactions .

Properties

IUPAC Name

ethyl 2-(3,4-dimethylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-4-15-12(14)11(13)10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGERUSYBAJJOPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374509
Record name Ethyl 3,4-dimethylbenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80120-32-7
Record name Ethyl 3,4-dimethylbenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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